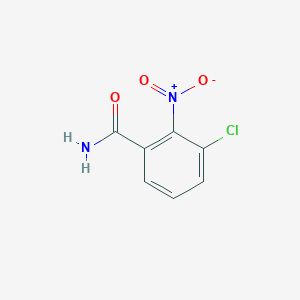

3-Chloro-2-nitrobenzamide

Description

Historical Perspectives and Contemporary Significance in Organic Chemistry

While a detailed discovery timeline for 3-Chloro-2-nitrobenzamide is not extensively documented, its emergence can be situated within the broader history of synthetic organic chemistry, particularly the advancements in aromatic substitution reactions in the 20th century. The development of related compounds, such as substituted benzotrifluorides for pharmaceutical and agrochemical use, gained momentum in the mid-20th century, with systematic investigations into nitro-substituted variants following in the 1960s and 1970s. This period saw a rise in demand for specialized fluorinated and chlorinated aromatic compounds, setting the stage for the synthesis and exploration of molecules like this compound.

The contemporary significance of this compound lies in its role as a versatile building block in organic synthesis. The compound's molecular structure, characterized by its distinct functional groups, allows for a variety of chemical modifications. The nitro group can be reduced to an amine, the chlorine atom can be replaced through nucleophilic substitution, and the amide group can undergo hydrolysis, making it a valuable intermediate for constructing more complex molecules. smolecule.com This versatility makes it a key component in synthetic pathways aimed at producing novel compounds for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | uni.lu |

| Molecular Weight | 200.58 g/mol | |

| IUPAC Name | This compound | uni.lufluorochem.co.uk |

| Melting Point | 199–201°C | |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N+[O-])C(=O)N | uni.lu |

| InChI Key | MCRCSTFZVNYBHR-UHFFFAOYSA-N | fluorochem.co.uk |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Overview of Research Trajectories in Substituted Benzamide (B126) Chemistry

The research landscape for substituted benzamides, the chemical class to which this compound belongs, is both broad and dynamic. These compounds are considered highly valuable in medicinal chemistry and are actively investigated as therapeutic materials. mdpi.com A significant advantage of this class is the relative ease of synthesis, the general availability of starting materials, and the stability of the resulting products, which facilitates extensive research and development. mdpi.com

Research has shown that the benzamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. pjps.pkontosight.ai These include potential anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai For instance, certain N-substituted benzamides have been synthesized and evaluated for their antimicrobial activity against various pathogens. pjps.pk Furthermore, complex heterocyclic structures with potential antimicrobial effects, such as azetidin-2-ones, have been synthesized using benzamide derivatives as precursors. researchgate.netresearchgate.netresearchgate.net

A prominent trajectory in contemporary research is the development of substituted benzamides as multi-target compounds for complex diseases. mdpi.com In the context of Alzheimer's disease, various benzamide derivatives have been synthesized and tested for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Another area of active investigation is the antioxidant potential of amino- and hydroxy-substituted benzamides. acs.orgnih.gov Studies have demonstrated that specific substitution patterns can yield compounds with significant antioxidative properties, with computational analyses helping to elucidate the structure-activity relationships. acs.orgnih.gov The versatility of the benzamide core continues to make it a focal point for synthetic and medicinal chemistry research programs. pjps.pk

Current Challenges and Opportunities in this compound Research

The investigation of this compound, like any specialized chemical compound, involves a unique set of challenges and opens up distinct opportunities for scientific advancement.

Current Challenges:

Synthetic Control: A primary challenge lies in the synthesis of this compound itself. The most common route involves the nitration of 3-chlorobenzamide (B146230). This reaction requires careful control to ensure the desired regioselectivity, as nitration could potentially occur at other positions on the aromatic ring, leading to isomeric impurities that are difficult to separate and can result in lower yields. google.com

Side Reactions: In subsequent reactions using this compound as an intermediate, the presence of multiple reactive sites can lead to unintended side reactions. For example, in attempting to modify the amide group, conditions might inadvertently cause the substitution of the chloro group, a known issue in related halogenated nitroaromatic compounds. google.com

Structural Characterization: A methodological challenge in the solid-state characterization of this compound and its derivatives is the potential for discrepancies between data obtained from different analytical techniques. For example, conformations observed in the solid state via X-ray crystallography may differ from those present in solution, as indicated by NMR spectroscopy, requiring advanced computational methods like DFT calculations to reconcile the findings.

Opportunities:

Advanced Synthetic Intermediate: The trifunctional nature of this compound presents a significant opportunity. Each functional group—the reducible nitro group, the substitutable chloro atom, and the modifiable amide moiety—serves as a handle for diverse chemical transformations. This allows the molecule to act as a versatile platform for the synthesis of libraries of novel compounds, which can be screened for various applications.

Medicinal Chemistry Scaffolding: There is a considerable opportunity to use this compound as a starting point for drug discovery programs. While the compound itself is an intermediate, its derivatives are candidates for developing agents with potential pharmacological activities, such as antimicrobial or anticancer effects. The broader success of substituted benzamides in targeting neurodegenerative diseases and oxidative stress further highlights the potential of this specific scaffold. mdpi.comacs.org

Materials Science Applications: The reactive sites on the this compound molecule make it a candidate for incorporation into functional materials. It could potentially be used in the synthesis of specialized polymers or dyes, where the nitro and chloro groups can be leveraged to tune the electronic and physical properties of the resulting materials. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRCSTFZVNYBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507808 | |

| Record name | 3-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-47-3 | |

| Record name | 3-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Nitrobenzamide and Its Derivations

Established Synthetic Pathways for 3-Chloro-2-nitrobenzamide Core

The synthesis of the this compound core is primarily achieved through well-established organic chemistry reactions, which can be categorized into two main strategies: those involving nitration and amidation, and those employing halogenation and amidation.

Nitration and Amidation Approaches

A prevalent and direct method for synthesizing this compound involves the nitration of a pre-existing benzamide (B126).

Nitration of 3-Chlorobenzamide (B146230) : The most common pathway begins with 3-chlorobenzamide. This starting material is subjected to nitration using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this electrophilic aromatic substitution reaction, the amide group (-CONH₂) is an ortho-, para-director. However, due to the presence of the chloro group at the 3-position, the incoming nitro group (-NO₂) is directed to the 2-position (ortho to the amide group). Careful temperature control is essential during this process to prevent side reactions such as dinitration or oxidation. This method is often favored for its straightforwardness and high reported yields, which can exceed 80%.

Amidation of 3-Chloro-2-nitrobenzoic Acid : An alternative route involves the amidation of 3-chloro-2-nitrobenzoic acid. This precursor is first converted into a more reactive acyl chloride intermediate, typically by using an activating agent like thionyl chloride (SOCl₂). The resulting 3-chloro-2-nitrobenzoyl chloride is then reacted with ammonia (B1221849) to form the desired this compound. nih.gov This multi-step process allows for the precise construction of the molecule, and derivatives can be easily synthesized by using different amines in the final amidation step. nih.gov For instance, reacting 3-chloro-2-nitrobenzoic acid with furfurylamine (B118560) yields 3-Chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide. nih.gov

Halogenation and Amidation Strategies

Another synthetic approach involves introducing the chloro substituent onto a nitrobenzamide scaffold.

Chlorination of 2-Nitrobenzamide : This strategy starts with 2-nitrobenzamide, which undergoes a chlorination reaction to introduce the chlorine atom at the 3-position. This method provides an alternative pathway to the final product, although the nitration of 3-chlorobenzamide is more commonly cited.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side products. Key parameters include temperature, solvent, stoichiometry, and the choice of reagents.

For the amidation of 3-chloro-2-nitrobenzoic acid, reaction optimization involves several critical factors. Controlling the stoichiometry, often a 1:1.2 molar ratio of the carboxylic acid to the amine, is important. The temperature is typically maintained between 0–5°C to prevent unwanted side reactions. The choice of a dry, non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is also vital for the reaction's success. Purification of the final product is generally achieved through recrystallization, for example, using an ethanol/water mixture, which helps in obtaining high yields ranging from 70–85%.

Table 1: Optimization of Amidation from 3-Chloro-2-nitrobenzoic Acid

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to reactive acyl chloride |

| Stoichiometry | 1:1.2 molar ratio (acid:amine) | Ensures complete reaction of the acid |

| Temperature | 0–5°C | Prevents side reactions and decomposition |

| Solvent | Dry Dichloromethane (DCM) or THF | Provides an inert reaction medium |

| Purification | Recrystallization (Ethanol/Water) | Achieves high purity of the final product |

Advanced Synthetic Techniques for Analogous Nitrobenzamide Scaffolds

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for producing nitrobenzamides. These include mechanochemistry and transition metal-catalyzed reactions.

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a green alternative to traditional solvent-based methods. mdpi.comresearchgate.net This technique is often performed in a ball mill, is typically solvent-free or uses minimal solvent (liquid-assisted grinding), and proceeds at room temperature without external heating. researchgate.netnih.gov

A notable example is the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.comresearchgate.net In this process, 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride are milled together in a stainless steel jar with a steel ball. mdpi.comresearchgate.net This solvent-free approach is efficient, with reaction times as short as five minutes, and results in high yields of the desired amide product. mdpi.comresearchgate.net This method highlights the potential of mechanochemistry for the rapid and sustainable synthesis of various benzamide derivatives. nih.gov

Table 2: Example of Mechanochemical Synthesis of a Nitrobenzamide Derivative

| Reactants | Equipment | Conditions | Reaction Time | Yield | Reference |

|---|

Transition Metal-Catalyzed (e.g., Copper(II)) Routes for Nitrobenzamide Derivatives

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for synthesizing complex nitrogen-containing heterocycles from nitrobenzamide derivatives.

Copper(II) catalysts have been effectively used in the synthesis of various nitrobenzamide derivatives and subsequent cyclization reactions. For instance, the reaction of testosterone (B1683101) with p-nitrobenzoyl azide (B81097) using a Copper(II) catalyst demonstrates the synthesis of a nitrobenzamide derivative. researchgate.net

Furthermore, a one-pot strategy for constructing 1,4-benzodiazepine-5-ones utilizes derivatives of N-(3-methylbut-2-en-1-yl)-2-nitro-benzamide with a combination of MoO₂(acac)₂ and Cu(CF₃SO₃)₂ as co-catalysts. nih.gov This tandem reaction involves the reduction of the nitro group and subsequent intramolecular cyclization, showcasing the utility of copper(II) in facilitating complex cascade reactions. nih.gov Another approach involves a visible-light-induced copper-catalyzed methodology for synthesizing quinazolinones from o-haloaryl benzamides, demonstrating the versatility of copper catalysis under mild conditions. rsc.org These methods often exhibit good functional group tolerance and provide moderate to high yields of the heterocyclic products. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chlorobenzamide |

| Nitric acid |

| Sulfuric acid |

| 3-Chloro-2-nitrobenzoic acid |

| Thionyl chloride |

| 3-Chloro-2-nitrobenzoyl chloride |

| Ammonia |

| 3-Chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide |

| Furfurylamine |

| 2-Nitrobenzamide |

| Dichloromethane (DCM) |

| Tetrahydrofuran (THF) |

| Ethanol |

| N-(2,2-diphenylethyl)-4-nitrobenzamide |

| 2,2-diphenylethan-1-amine |

| 4-Nitrobenzoyl chloride |

| p-Nitrobenzoyl azide |

| 1,4-benzodiazepine-5-ones |

| N-(3-methylbut-2-en-1-yl)-2-nitro-benzamide |

| MoO₂(acac)₂ (Molybdenyl acetylacetonate) |

| Cu(CF₃SO₃)₂ (Copper(II) trifluoromethanesulfonate) |

| Quinazolinones |

Application of Electrophilic Halogenation Reagents in Benzamide Synthesis

The synthesis of halogenated benzamides often relies on electrophilic aromatic substitution, a fundamental reaction for introducing halogen substituents onto an aromatic ring. wikipedia.org For substrates like benzamide and its derivatives, which may be less reactive, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is typically required to activate the halogenating agent. wikipedia.org The process involves the generation of a highly electrophilic species that is then attacked by the electron-rich benzene (B151609) ring. wikipedia.org

One common route to this compound involves the chlorination of 2-nitrobenzamide. This can be achieved using various chlorinating agents, including chlorine gas or thionyl chloride. Alternatively, the nitration of 3-chlorobenzamide using a mixture of concentrated nitric acid and sulfuric acid can yield the desired product.

Recent advancements in synthetic chemistry have introduced more powerful and selective electrophilic halogenating reagents. A notable class of such reagents is N-X anomeric amides. researchgate.netchemrxiv.org These reagents are designed to harness the energy stored in the pyramidalized nitrogen of the anomeric amide as a driving force for halogenation. This "spring-loaded" reactivity allows for the halogenation of otherwise unreactive or complex compounds under mild conditions. researchgate.netthieme-connect.com While direct synthesis of this compound using these specific reagents is not extensively documented in the provided context, their development signifies a crucial progression in the field, offering potential for efficient and regioselective halogenation of complex aromatic systems, including substituted benzamides. researchgate.netthieme-connect.com The use of such advanced reagents can be particularly advantageous for preparing aryl halides that are key structural motifs in pharmaceuticals and materials science. researchgate.net

Synthetic Transformations and Derivatization Strategies

This compound is a valuable building block due to the presence of three distinct functional groups: a chloro group, a nitro group, and an amide moiety. Each of these sites can be selectively targeted for chemical modification, enabling the synthesis of a diverse range of derivatives.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-3-chlorobenzamide. This transformation is a critical step in the synthesis of many heterocyclic compounds and other complex molecules. The reduction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or using chemical reducing agents like tin(II) chloride (SnCl₂). This conversion from a nitro to an amino group significantly alters the electronic properties of the benzene ring and introduces a new site for further functionalization, such as diazotization or acylation.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, although this often requires specific conditions. The presence of the electron-withdrawing nitro group ortho to the chlorine atom facilitates this reaction. Various nucleophiles, such as amines, thiols, or alkoxides, can displace the chloro group to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions typically require the use of a base to facilitate the nucleophilic attack and proceed under controlled temperature conditions. This strategy allows for the introduction of a wide array of substituents at the 3-position of the benzamide scaffold.

Functionalization of the Amide Nitrogen

The primary amide group (-CONH₂) of this compound can be functionalized to create secondary or tertiary amides. This is typically achieved by reacting the corresponding acid chloride, 3-chloro-2-nitrobenzoyl chloride, with a primary or secondary amine. nih.gov This method allows for the introduction of various substituents onto the amide nitrogen, significantly expanding the molecular diversity of the resulting compounds. For instance, reacting 3-chloro-2-nitrobenzoic acid with furfurylamine or thiophen-2-ylmethanamine (after conversion to the acid chloride) yields N-substituted benzamides with heterocyclic moieties. nih.gov

Below is a table summarizing the synthesis of such derivatives.

| Starting Material | Reagent | Product | Yield (%) |

| 3-Chloro-2-nitrobenzoic acid | Furfurylamine | 3-Chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide | 87% nih.gov |

| 3-Chloro-2-nitrobenzoic acid | Thiophen-2-ylmethanamine | 3-Chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide | 91% nih.gov |

| 3-Chloro-2-nitrobenzoic acid | 2-(Thiophen-2-yl)ethan-1-amine | 3-Chloro-2-nitro-N-(2-(thiophen-2-yl)ethyl)benzamide | 90% nih.gov |

Multi-step Synthesis of Complex Hybrid Benzamide Molecules

The versatile reactivity of this compound makes it an ideal starting point for the multi-step synthesis of complex hybrid molecules. By combining the reactions described above—nitro group reduction, nucleophilic substitution, and amide functionalization—chemists can construct intricate molecular architectures with potential applications in medicinal chemistry and materials science. For example, derivatives of nitrobenzamide have been used as precursors for synthesizing complex heterocyclic systems like azetidinones. researchgate.netresearchgate.net Research has shown the synthesis of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives through microwave-assisted methods, highlighting a pathway where the benzamide core is elaborated into a more complex structure. researchgate.netresearchgate.net Similarly, other studies have focused on creating novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties through a series of reactions including amidation, demonstrating how the basic benzamide structure can be incorporated into larger, biologically active molecules. semanticscholar.org

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 2 Nitrobenzamide

Electronic and Steric Influences of Substituents on Reaction Pathways

The chemical reactivity of 3-chloro-2-nitrobenzamide is profoundly influenced by the electronic and steric properties of its substituents. The nitro group (-NO₂) at the 2-position is a powerful electron-withdrawing group due to both resonance and inductive effects. nih.gov This effect significantly deactivates the aromatic ring towards electrophilic substitution but, conversely, activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The chlorine atom at the 3-position also contributes to the polarization of the aromatic system through its inductive electron-withdrawing effect.

The combined electronic influence of the ortho-nitro group and the meta-chloro group makes the carbon atom bonded to the chlorine susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the nitro group enhances the acidity of the amide protons, potentially influencing its reactivity and intermolecular interactions.

Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring

| Substituent | Position | Electronic Effect | Influence on Reaction Pathways |

|---|---|---|---|

| Nitro (-NO₂) | 2 | Strong electron-withdrawal (Resonance & Inductive) | Activates ring for nucleophilic substitution; Deactivates for electrophilic substitution. nih.govevitachem.com |

| Chloro (-Cl) | 3 | Inductive electron-withdrawal | Polarizes the C-Cl bond, making the carbon an electrophilic site. |

Detailed Studies on the Reduction Mechanisms of the Nitro Group

The reduction of the nitro group in this compound to an amino group (forming 2-amino-3-chlorobenzamide) is a synthetically important transformation. This reaction can be accomplished using various reducing agents, such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), or chemical reducing agents like tin(II) chloride.

Ar-NO₂ → [Ar-NO₂]⁻˙ → Ar-NO → Ar-NHOH → Ar-NH₂

Under certain catalytic hydrogenation conditions, particularly with palladium catalysts, the reaction is thought to proceed via a "hydrogenation direction" where the nitrosobenzene (B162901) and phenylhydroxylamine intermediates are highly reactive and are immediately converted to the corresponding aniline (B41778) without accumulating in the reaction medium. orientjchem.org Quantum-chemical modeling and kinetic studies of nitroarene hydrogenation suggest that the process is limited by a chemical act on the catalyst surface, with the nitroarene being adsorbed via the oxygen and nitrogen atoms of the nitro group. orientjchem.org The specific conditions, including the choice of catalyst, solvent, and hydrogen pressure, can influence the reaction pathway and the potential for side reactions, such as dehalogenation (replacement of the chlorine atom with hydrogen).

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Key Mechanistic Feature |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | Surface-mediated multi-step electron and proton transfer. mdpi.com |

| SnCl₂ / HCl | Metal-acid reduction | Stepwise reduction involving tin intermediates. |

Analysis of Nucleophilic Aromatic Substitution at the Chloro-Substituted Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. google.com The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction.

The mechanism involves the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the carbon atom bearing the chlorine. This forms the resonance-stabilized Meisenheimer complex, with the negative charge delocalized onto the oxygen atoms of the ortho-nitro group. In a subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This reaction is often carried out in the presence of a base to facilitate the nucleophilic attack or to deprotonate the nucleophile. The propensity for this reaction is highlighted in related syntheses where, for example, an iodo group ortho to a nitro group can be inadvertently substituted by a chloro group when using reagents like thionyl chloride. google.com This underscores the high degree of activation provided by the adjacent nitro substituent.

Amide Bond Formation and Cleavage Dynamics

The amide bond is a robust functional group characterized by significant resonance stabilization, which makes it relatively inert to cleavage. google.com The hydrolysis of the amide bond in this compound to yield 3-chloro-2-nitrobenzoic acid and ammonia (B1221849) typically requires harsh conditions, such as strong acid or base and elevated temperatures.

Conversely, the formation of the amide bond to synthesize this compound is a common transformation. A standard laboratory method involves the conversion of 3-chloro-2-nitrobenzoic acid into its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂). This intermediate, 3-chloro-2-nitrobenzoyl chloride, readily reacts with ammonia or an appropriate amine to form the amide bond. google.com Alternative methods utilize coupling reagents that activate the carboxylic acid directly, allowing for reaction with an amine under milder conditions. nih.gov

Mass spectrometry fragmentation studies of similar benzamide (B126) structures often show cleavage of the C(O)-N amide bond as a prominent pathway, providing insight into the bond's relative stability under energetic conditions. mdpi.com Modern synthetic developments include the in situ generation of activating agents like phosphonium (B103445) salts to facilitate amide bond formation efficiently at room temperature. nih.govacs.org

Elucidation of Specific Reaction Mechanisms Through Experimental and Theoretical Approaches

A combination of experimental and theoretical methods is employed to investigate the reaction mechanisms of this compound and related compounds.

Experimental Techniques:

X-ray Crystallography: This technique provides precise information about the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. nih.gov It can reveal distortions in the benzene (B151609) ring and details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding reactivity in the solid state. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation of reactants, intermediates, and products in solution. google.commdpi.com

Mass Spectrometry (MS): MS and its tandem techniques (MS/MS) are used to analyze fragmentation patterns, which helps to deduce bond strengths and potential rearrangement pathways. mdpi.com

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and combustion calorimetry can be used to determine thermochemical data such as enthalpies of formation and fusion. researchgate.net This information is valuable for understanding the energetic landscape of reactions.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reagent concentrations or temperature) provides quantitative data to support or refute proposed mechanisms. rushim.ru

Theoretical Approaches:

Quantum-Chemical Modeling: Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Gaussian G4), are powerful tools for studying reaction pathways. researchgate.net They can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction mechanism. orientjchem.org These models can also predict spectroscopic properties and help interpret experimental data. For instance, theoretical calculations have been used to support the presence of intramolecular hydrogen bonding and to calculate gas-phase enthalpies of formation, which show good agreement with experimental values. researchgate.net

Through the synergy of these experimental and theoretical approaches, a comprehensive understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Advanced Analytical Characterization Techniques in 3 Chloro 2 Nitrobenzamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-Chloro-2-nitrobenzamide, each offering a unique window into its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear in the chemical shift range of δ 7.2–8.5 ppm. The amide protons are generally observed between δ 6.5–7.0 ppm. The electron-withdrawing nature of the chlorine and nitro groups causes a deshielding effect, shifting the signals of adjacent protons to higher chemical shift values (downfield).

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents. For instance, in a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, the aromatic carbons resonate at various chemical shifts including 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, and 124.00 ppm, while the carbonyl carbon (C=O) appears at 165.05 ppm. mdpi.com

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. rsc.orgcreative-biostructure.com For example, COSY experiments can reveal which protons are coupled to each other, helping to assign the signals in the complex aromatic region of the spectrum. rsc.org HSQC correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond correlations. creative-biostructure.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

Key vibrational modes for this compound include:

N-H Stretching: The amide N-H bond typically shows a stretching vibration in the range of 3200-3600 cm⁻¹. Primary amides, like this compound, will exhibit two bands in this region. mvpsvktcollege.ac.in

C=O Stretching: The carbonyl (C=O) group of the amide function gives rise to a strong absorption band. In a related nitrobenzamide derivative, this was observed at 1645 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations. For a similar compound, a band at 1355 cm⁻¹ was attributed to the NO₂ group. researchgate.net

C-Cl Stretching: The carbon-chlorine (C-Cl) bond vibration is also expected, though it may be in the fingerprint region and less straightforward to assign.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. mvpsvktcollege.ac.in

The region from 1430-910 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, serving as a molecular fingerprint. mvpsvktcollege.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. scribd.comslideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. gdckulgam.edu.in

For this compound, the following electronic transitions are expected:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems and groups with double bonds, like the nitro group and the benzene ring in this compound, undergo these transitions. gdckulgam.edu.inupi.edu An absorption band around 260 nm is characteristic of π→π* transitions in nitrobenzene (B124822) systems.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. upi.edu An absorption band around 310 nm is often attributed to n→π* transitions.

For a structurally similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, UV absorption maxima (λmax) were observed at 239 nm and 290 nm in methanol. mdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₇H₅ClN₂O₃), the expected monoisotopic mass is approximately 199.99887 Da. uni.lu In mass spectrometry, the molecule can be ionized to produce a molecular ion. Under electrospray ionization (ESI) conditions, adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are often observed. uni.lu For this compound, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 201.00615. uni.lu

The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation pathways included the loss of a neutral CO molecule and the cleavage of the amide bond. mdpi.com The presence of chlorine is often indicated by a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. researchgate.net

| Predicted Adduct | m/z |

| [M+H]⁺ | 201.00615 |

| [M+Na]⁺ | 222.98809 |

| [M-H]⁻ | 198.99159 |

| [M+NH₄]⁺ | 218.03269 |

| [M+K]⁺ | 238.96203 |

This table displays the predicted mass-to-charge ratios (m/z) for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules due to its high efficiency and sensitivity. researchgate.net The development of a robust HPLC method is crucial for the quality control of this compound.

The process of HPLC method development involves several key steps: researchgate.net

Understanding Physicochemical Properties: Knowledge of the analyte's properties, such as its polarity and solubility, guides the initial choice of chromatographic conditions.

Selection of Column: A reversed-phase column, such as a C18 column, is often a good starting point for moderately polar compounds like this compound. wjarr.com

Selection of Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used in reversed-phase HPLC. wjarr.com The composition of the mobile phase is optimized to achieve good separation and peak shape. A gradient elution, where the mobile phase composition is changed over time, can be employed to separate complex mixtures. medicinescience.org

Selection of Detector and Wavelength: A UV detector is commonly used for compounds containing a chromophore, such as the aromatic ring and nitro group in this compound. The detection wavelength is chosen based on the UV-Vis spectrum of the compound to maximize sensitivity. For instance, a wavelength of 225 nm was used for the analysis of cypermethrin, another aromatic compound. wjarr.com

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. researchgate.netsamipubco.com This includes determining the limit of detection (LOD) and limit of quantitation (LOQ). samipubco.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a volatile or semi-volatile mixture. In the context of this compound research, GC-MS serves as a critical tool for verifying the compound's purity and confirming its molecular weight.

The gas chromatography component separates this compound from any starting materials, byproducts, or impurities present in a sample. The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion and its characteristic fragmentation pattern are detected, providing a molecular fingerprint.

While detailed experimental mass spectra for this compound are not broadly published, predictive models and data from related compounds are informative. The mass spectrometer would be expected to detect the molecular ion peak corresponding to the compound's molecular weight. For this compound (C₇H₅ClN₂O₃), the monoisotopic mass is 199.99887 Da. uni.lu Advanced mass spectrometry techniques can also predict the collision cross-section (CCS) of the compound's ions, which is a measure of their shape in the gas phase. These predicted values offer another layer of characterization.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.00615 | 136.4 |

| [M+Na]⁺ | 222.98809 | 144.8 |

| [M-H]⁻ | 198.99159 | 140.0 |

| [M+K]⁺ | 238.96203 | 137.9 |

| [M+H-H₂O]⁺ | 182.99613 | 136.5 |

Data sourced from predictive models and not from experimental GC-MS analysis. uni.lu

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies have revealed that this compound crystallizes in a monoclinic system. The analysis provides detailed information about the unit cell, which is the fundamental repeating unit of the crystal lattice. The amide and nitro functional groups play a significant role in the crystal packing, participating in hydrogen bonding that organizes the molecules into a stable, layered supramolecular architecture. Specifically, the amide group is involved in intermolecular N–H···O hydrogen bonds, and the nitro group is oriented to be coplanar with the aromatic ring, which helps to minimize steric hindrance within the crystal structure.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.42 Å |

| b | 10.15 Å |

| c | 12.73 Å |

| β | 98.7° |

| Molecules per Unit Cell (Z) | 4 |

Source: Crystallographic studies of this compound.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric purity.

The technique involves the complete combustion of a small, precisely weighed sample in a pure oxygen environment. perkinelmer.com The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The results are then compared against the theoretical values calculated from the compound's proposed molecular formula. For a pure sample of this compound (C₇H₅ClN₂O₃), the experimental values are expected to be in close agreement with the calculated percentages, typically within a ±0.4% margin. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 41.92% |

| Hydrogen | H | 1.008 | 5.040 | 2.51% |

| Chlorine | Cl | 35.453 | 35.453 | 17.67% |

| Nitrogen | N | 14.007 | 28.014 | 13.97% |

| Oxygen | O | 15.999 | 47.997 | 23.93% |

| Total | C₇H₅ClN₂O₃ | 200.58 | 100.00% |

Calculated based on the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol .

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-2-nitrobenzamide, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, provide a detailed understanding of its geometric and electronic characteristics.

The optimization of the molecular geometry reveals that the benzene (B151609) ring is slightly distorted from perfect planarity due to the steric and electronic effects of its substituents. The bulky nitro group and the adjacent amide group create steric strain that influences bond angles and lengths. Theoretical calculations suggest that the nitro group tends to remain coplanar with the aromatic ring to maximize conjugation and minimize steric hindrance. However, the amide group is typically found to be twisted out of the plane of the benzene ring. nih.gov This rotation around the C-C(O) bond is a common feature in substituted benzamides, balancing steric repulsion and electronic stabilization. Calculated bond lengths, such as approximately 1.74 Å for C–Cl and 1.48 Å for C–NO₂, offer precise structural parameters that align with experimental crystallographic data.

Electronic properties derived from DFT calculations are crucial for understanding the molecule's stability and reactivity. Natural Bond Orbital (NBO) analysis indicates strong electron withdrawal by the nitro group and significant charge delocalization across the aromatic system. Key electronic parameters are summarized in the table below.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.32 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -2.15 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.17 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Varies with conformation | Reflects the overall polarity of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. diva-portal.org The MEP map is plotted onto the molecule's electron density surface, using a color gradient to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. diva-portal.org

For this compound, the MEP map highlights distinct reactive sites:

Negative Potential: The most negative potential is concentrated around the oxygen atoms of the nitro and amide groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.netresearchgate.net

Positive Potential: Regions of positive potential are primarily located around the hydrogen atoms of the amide group (-NH₂) and the aromatic ring. researchgate.net The amide protons are particularly electrophilic, making them strong hydrogen bond donors.

Electron-Deficient Ring: The strong electron-withdrawing nature of the nitro group and the chlorine atom creates a significant electron-deficient character on the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although this is not its primary mode of reactivity.

By identifying these electrophilic and nucleophilic centers, MEP analysis provides a rational basis for understanding the molecule's intermolecular interactions and predicting its reaction pathways. libretexts.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. cam.ac.ukuni-muenchen.de The energies and spatial distributions of these orbitals are critical for interpreting reaction mechanisms.

In this compound, the FMO analysis provides the following insights:

HOMO: The Highest Occupied Molecular Orbital is primarily localized on the electron-rich nitro group and the π-system of the aromatic ring. This indicates that the molecule will act as an electron donor from these regions in reactions with suitable electrophiles.

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the amide group and the chloro-substituted region of the benzene ring. These are the sites where the molecule is most likely to accept electrons from a nucleophile.

The energy gap between the HOMO and LUMO (ΔE = 4.17 eV) is a key indicator of the molecule's kinetic stability. A relatively large gap suggests that significant energy is required to excite an electron from the HOMO to the LUMO, correlating with higher stability and lower reactivity. This information is instrumental in predicting whether a reaction is likely to occur and what the preferred pathway might be.

Table 2: Frontier Molecular Orbital Characteristics

| Orbital | Energy Level | Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.32 eV | Nitro group, Aromatic ring | Nucleophilic / Electron Donor |

| LUMO | -2.15 eV | Amide group, Chloro-substituted ring region | Electrophilic / Electron Acceptor |

Conformational Analysis and Molecular Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. scispace.com For this compound, the key rotational degrees of freedom are around the C-C bond connecting the amide group to the ring and the C-N bond of the nitro group.

Theoretical studies, often involving potential energy surface (PES) scans, are employed to explore the molecular energy landscape. acs.orgnih.gov These scans calculate the energy of the molecule as a function of specific dihedral angles, allowing for the identification of low-energy (stable) conformers and the energy barriers that separate them.

For this compound, the conformational landscape is primarily dictated by the steric and electronic interplay between the ortho-nitro and amide groups.

Amide Group Rotation: The rotation of the amide group is hindered due to steric clashes with the adjacent nitro group. The most stable conformation is expected to feature a non-planar arrangement where the amide group is twisted relative to the benzene ring to alleviate this repulsion. nih.gov The rotational barrier is influenced by the loss of π-conjugation as the amide twists away from the ring plane. iucr.org

Nitro Group Rotation: While generally favoring coplanarity to maximize conjugation, the nitro group may also exhibit some rotation. However, studies on related ortho-substituted nitrobenzenes suggest that the barrier to rotation for the nitro group is significant. nih.gov

The analysis reveals that while several conformers are possible, they are separated by specific energy barriers. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase.

In Silico Prediction of Intermolecular Interactions and Crystal Packing

In silico methods are instrumental in predicting how molecules interact and arrange themselves in the solid state, which is fundamental to understanding polymorphism and material properties. mdpi.com For this compound, computational analysis complements experimental X-ray diffraction data to provide a complete picture of its crystal packing.

Crystallographic studies have shown that this compound crystallizes in a monoclinic system with the space group P2₁/c. The key intermolecular forces governing the crystal packing, predicted and confirmed through computational models, are:

Hydrogen Bonding: The most significant interaction is the intermolecular hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule (N–H···O). These interactions, with distances in the range of 2.89–3.02 Å, link the molecules into layers.

π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions. In similar structures, centroid-to-centroid distances of approximately 3.8 Å have been observed, indicating a stabilizing parallel-displaced or T-shaped arrangement.

Tools like Hirshfeld surface analysis are used to quantitatively map and visualize these intermolecular contacts. researchgate.net This method calculates the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total crystal packing, offering a detailed fingerprint of the supramolecular assembly.

Table 3: Crystallographic and Intermolecular Interaction Data

| Parameter | Value / Description | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.73 Å, β = 98.7° | |

| Primary Interaction | N–H···O Hydrogen Bonds | |

| H-Bond Distance | 2.89–3.02 Å | |

| Secondary Interaction | π–π Stacking, C-H···O contacts |

Biological Activity and Medicinal Chemistry Applications of 3 Chloro 2 Nitrobenzamide Derivatives

Antimicrobial Efficacy Assessment

The structural framework of chloro- and nitro-substituted benzamides has served as a basis for the development of various antimicrobial agents.

A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. researchgate.net These compounds were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria using the disk diffusion method. researchgate.net The results, measured by the diameter of the zone of inhibition, indicated that all tested compounds showed moderate to good antibacterial activity when compared to the standard drug, Benzylpenicillin. researchgate.net

Notably, compounds N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide and N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide demonstrated significant activity. researchgate.net The presence of the azetidinone ring, a key component of well-known β-lactam antibiotics like penicillin, is a significant feature of these derivatives. researchgate.net

Table 1: In Vitro Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives

| Compound ID | Ar-group | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |

|---|---|---|---|

| 4a | Phenyl | Moderate Activity | Moderate Activity |

| 4b | 4-hydroxyphenyl | High Activity | High Activity |

| 4c | 4-chlorophenyl | Moderate Activity | Moderate Activity |

| 4d | 4-methoxyphenyl | Moderate Activity | Moderate Activity |

| 4e | 4-methoxyphenyl | High Activity | High Activity |

| 4f | 4-(dimethylamino)phenyl | Moderate Activity | Moderate Activity |

| 4g | 4-nitrophenyl | Moderate Activity | Moderate Activity |

| Standard | Benzylpenicillin | - | - |

Source: Adapted from Alghamdi et al., 2022. researchgate.net

The investigation of benzamide (B126) derivatives has extended to their potential as antifungal agents. Studies on novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety revealed notable activity against various phytopathogenic fungi. semanticscholar.org While not direct derivatives of 3-chloro-2-nitrobenzamide, these findings highlight the antifungal potential of the broader benzamide class. For instance, compound 4q, N-(3-chloro-4-(trifluoromethoxy)phenyl)-4-((2-methyl-6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide, showed excellent bioactivity against Botryosphaeria dothidea and Phomopsis sp., with inhibition rates of 98.5% and 92.0% respectively at a concentration of 50 μg/mL. semanticscholar.org

Similarly, research into N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that the presence of a chlorine atom on the benzene (B151609) ring significantly enhanced antifungal activity against several phytopathogenic fungi. nih.gov Another study demonstrated that the chloroacetamide derivative, 2-chloro-N-phenylacetamide, exhibited potent antifungal activity against Aspergillus flavus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.br

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) at 50μg/mL |

|---|---|---|

| 4q | Botryosphaeria dothidea | 98.5 |

| 4q | Phomopsis sp. | 92.0 |

| Pyrimethanil (Standard) | Botryosphaeria dothidea | 84.4 |

| Pyrimethanil (Standard) | Phomopsis sp. | 85.1 |

Source: Adapted from research on N-phenylbenzamide derivatives. semanticscholar.org

Nitrobenzamide derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis (TB) agents. nih.gov Their mechanism of action often involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall. nih.gov The nitro group is essential for this activity, as it is reduced by the FAD cofactor of DprE1, leading to the formation of a covalent bond with a cysteine residue in the enzyme, thereby inhibiting it permanently. nih.gov

A series of 3,5-dinitrobenzamide derivatives were synthesized and showed potent activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Several of these compounds exhibited MIC values as low as 0.031 μg/mL, comparable to the first-line anti-TB drug isoniazid. nih.gov Specifically, N-benzyl 3,5-dinitrobenzamides and N-(pyridine-2-yl)methyl analogues have demonstrated excellent activity (MIC < 0.016 μg/mL) against both drug-sensitive and drug-resistant TB strains. Although these are not direct derivatives of this compound, they underscore the critical role of the nitrobenzamide core in antitubercular activity. nih.govnih.gov

Table 3: Antitubercular Activity of Nitrobenzamide Derivatives against Mtb H37Rv

| Compound Class | Representative Compound | MIC (μg/mL) |

|---|---|---|

| N-benzyl 3,5-dinitrobenzamides | A6, A11 | < 0.016 |

| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides | C1, C4 | < 0.016 |

| Substituted 3,5-dinitrobenzamides | c2, d1, d2 | 0.031 |

| Standard Drug | Isoniazid | ~0.031 |

| Standard Drug | PBTZ169 | < 0.016 |

Source: Adapted from studies on nitrobenzamide derivatives. nih.gov

Anti-inflammatory Investigations and Cellular Pathway Modulation

Benzamide and nicotinamide derivatives have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action is thought to be regulated by the inhibition of the transcription factor NF-kappaB at the gene level. nih.gov Inhibition of NF-kappaB subsequently inhibits the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov

Studies involving N-substituted benzamides, such as 3-chloroprocainamide (3-CPA), demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov This suggests that the benzamide scaffold, including chloro-substituted variants, can modulate cellular pathways involved in inflammation. While direct studies on this compound are limited, the anti-inflammatory potential of structurally related compounds provides a strong rationale for further investigation. For example, a series of new 2-chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolines were synthesized and evaluated for anti-inflammatory activity, with some compounds exhibiting good efficacy. researchgate.net

Anticancer and Antitumor Research

The potential of chloro- and nitro-substituted benzamide derivatives as anticancer agents has been an active area of research.

Various derivatives incorporating the chloro-benzamide structure have shown significant cytotoxic effects against cancer cell lines. For instance, 3-Chloro-N-phenylbenzamide was synthesized and shown to inhibit the growth of the cervical cancer cell line (SiHa) with an IC₅₀ value of 22.4 µM. tci-thaijo.org This compound was designed to act as an inhibitor of the IKKβ enzyme, which is crucial for the activation of the NF-κB signaling pathway involved in cell proliferation. tci-thaijo.org

Another study investigated N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, which displayed significant antitumor activities against androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. researchgate.net The IC₅₀ values were 2.5 µM for PC-3 and CWR-22 cells, and 6.5 µM for DU-145 cells after 5 days of treatment. researchgate.net The compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis. researchgate.net

Furthermore, a derivative, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), was found to arrest cell proliferation in several human cancer cell lines, including lung, colon, pancreas, and breast cancer, at micromolar concentrations. scispace.com

Table 4: In Vitro Cytotoxicity of Chloro-Benzamide Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 µM |

| N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 µM |

| N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 µM |

| N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 µM |

Source: Adapted from Theerachayanan et al., 2019 and Beltran et al., 2007. tci-thaijo.orgresearchgate.net

Identification of Molecular Targets (e.g., Histone Deacetylases, PARP)

Histone Deacetylases (HDACs)

Derivatives of benzamide are recognized as a significant class of histone deacetylase inhibitors (HDACIs), which are important targets for anticancer therapies. Research into the structural requirements for HDAC inhibition has revealed specific features of the benzamide scaffold that are crucial for activity. Structure-activity relationship studies have shown that for benzanilide-type compounds, a substituent at the 2'-position, such as an amino or hydroxy group, is indispensable for inhibitory activity. Among various regioisomers, only the 2'-substituted derivatives demonstrated inhibitory effects.

Further investigations into novel benzamide-based structures have corroborated these findings. A study focusing on molecular length and substitutions on the terminal benzene rings identified that compounds featuring a 2-aminobenzamide group were potent against Class I HDACs (HDAC1-3). In contrast, derivatives lacking this ortho-amino group were completely inactive. This highlights the critical role of the 2-aminobenzamide moiety, which is thought to interact with the active site of the enzyme. Moreover, these studies revealed that a shorter molecular length often correlates with stronger HDAC inhibition. One of the most potent compounds identified in this class, compound 7j , exhibited IC50 values ranging from 0.65 to 1.70 μM against different HDAC isoforms.

Table 1: HDAC1-3 Inhibition for Selected Benzamide Derivatives

| Compound | R2 Group | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) |

| 7b | -NH2 | 2.50 | 3.20 | 4.80 |

| 7g | -NH2 | 2.90 | 4.10 | 5.30 |

| 7j | -NH2 | 0.65 | 1.70 | 1.10 |

| 7a | -H | >100 | >100 | >100 |

| 7c | -CH3 | >100 | >100 | >100 |

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that function by inducing synthetic lethality in tumor cells with defective DNA repair mechanisms, particularly those with BRCA1/2 mutations. nih.govresearchgate.net While several PARP inhibitors like Olaparib, Rucaparib, and Niraparib have been approved for treating various cancers, these compounds are structurally complex and not derived from simple benzamides. nih.govacs.orgrsc.org

Currently, there is limited specific information in the available scientific literature directly linking this compound derivatives to significant PARP inhibitory activity. The core structures of established PARP inhibitors are typically based on phthalazinone, indazole carboxamide, or similar heterocyclic systems designed to mimic the nicotinamide moiety of the NAD+ cofactor. nih.govnih.gov While the benzamide functional group is a key component of the PARP pharmacophore (the nicotinamide-ribose binding pocket), research has largely focused on these more complex scaffolds. Therefore, the potential for derivatives of this compound to act as PARP inhibitors remains an area that is not well-documented.

Other Pharmacological Effects and Neurobiological Implications

The benzamide scaffold is a versatile structure that has been explored for various pharmacological activities, including analgesic effects. walshmedicalmedia.com Studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated both anti-inflammatory and analgesic potencies. walshmedicalmedia.com Furthermore, computational in silico studies have been used to predict the analgesic potential of N-allyl-N'-(benzoylcarbamothioyl)benzamide derivatives. umpr.ac.id By computationally introducing various substituents (including halogens) at different positions on the benzoyl ring, researchers identified several derivatives with enhanced predicted analgesic activity and favorable toxicity profiles, suggesting that substituted benzamides are promising candidates for further development as analgesic agents. umpr.ac.id While these studies establish a basis for the analgesic potential of the broader benzamide class, specific research focusing on this compound derivatives in this context is not extensively documented. umpr.ac.idnih.govtandfonline.com

Benzamide derivatives have been widely investigated for their effects on the central nervous system (CNS). Certain substituted benzamides have been shown to possess potential CNS-depressant and hypotensive activities. The chemical structure of these compounds plays a crucial role in their ability to modulate CNS functions.

More recent research has uncovered specific molecular targets within the CNS for novel benzamide derivatives. For instance, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke. These compounds function by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), an interaction implicated in neuronal damage following a stroke.

Furthermore, the versatility of the benzamide structure is highlighted in a patent for the use of a class of benzamide derivatives in treating a wide array of CNS disorders. The covered conditions include depression, anxiety, bipolar disorder, attention deficit hyperactivity disorder (ADHD), schizophrenia, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This indicates the broad potential of the benzamide scaffold to modulate various neurological pathways.

Cholinesterase inhibitors (ChEIs) are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism crucial for treating conditions like Alzheimer's disease and myasthenia gravis. wikipedia.org The benzamide scaffold has been incorporated into molecules designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Research into the structure-activity relationships of these inhibitors has provided insights into how specific substitutions affect potency and selectivity. For example, in a series of quinazoline derivatives, the introduction of a chloro substituent resulted in a compound (3q ) with selective BChE inhibition (IC50 = 8.64 μM). mdpi.com This highlights that halogen substitutions can significantly influence the biological activity profile. While comprehensive studies on this compound derivatives as cholinesterase inhibitors are limited, the established activity of structurally related halogenated compounds suggests this is a viable area for further investigation. mdpi.comnih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Chloro-Substituted Compounds

| Compound | Target Enzyme | IC50 (μM) |

| 3q (quinazoline derivative) | BChE | 8.64 |

| 3q (quinazoline derivative) | AChE | > 10 |

Structure-Activity Relationship (SAR) Studies

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have elucidated key principles governing their interaction with various biological targets.

Impact of Ortho-Substituents on HDAC Inhibition: For benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a substituent at the ortho-position of the terminal aniline (B41778) ring is critical. Specifically, the presence of a 2'-amino or 2'-hydroxy group is considered indispensable for inhibitory activity. Compounds lacking a substituent at this position are typically devoid of activity. This suggests the ortho group participates in a crucial interaction, possibly through hydrogen bonding, with the active site of the HDAC enzyme.

Role of Electron-Withdrawing and Donating Groups: The electronic properties of substituents significantly influence the pharmacological profile of benzamide derivatives.

Electron-withdrawing groups , such as the chloro and nitro groups, often enhance biological activity. In a series of quinazoline derivatives, a chloro-substituted compound displayed potent and selective BChE inhibitory activity. mdpi.com Similarly, the presence of a 4-chlorophenyl moiety in certain 1,4-dihydropyridine hybrid benzamides enhanced analgesic activity compared to the unsubstituted derivative. tandfonline.com The nitro group is also a well-known pharmacophore that can contribute to antimicrobial and anticancer properties.

Electron-donating groups , like methoxy substituents, have been shown to be key determinants of antioxidant potency in certain heterocyclic series. This is attributed to their ability to enhance radical stabilization through resonance effects. mdpi.com

Design Principles for Pharmacophore Identification and Optimization

Pharmacophore modeling is a cornerstone in modern drug discovery, providing a conceptual framework of the essential molecular features necessary for a ligand to interact with a specific biological target. The identification and optimization of a pharmacophore for this compound derivatives involve a multi-step process that leverages both ligand-based and structure-based approaches to define the key steric and electronic properties that govern biological activity.

The process begins with the analysis of a set of active molecules to identify common chemical features that are critical for their biological function. For derivatives of nitrobenzamides, these features often include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. scispace.comnih.gov For instance, in a study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, a predictive pharmacophore model was developed. This model identified three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature, highlighting the importance of the hydroxy and nitro groups in the molecule's activity. nih.gov

The general steps for identifying and optimizing a pharmacophore for compounds like this compound derivatives are outlined below:

| Step | Description | Key Considerations |

| 1. Selection of Training Set | A diverse set of active compounds with a range of biological activities is selected. | The set should include molecules with both high and low activity to establish a clear structure-activity relationship (SAR). |

| 2. Conformational Analysis | The possible 3D conformations of each molecule in the training set are generated. | This is a critical step as the bioactive conformation is often unknown. scispace.com |

| 3. Feature Identification | Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified. | The nitro group in this compound can act as a hydrogen bond acceptor, while the amide group can be both a donor and an acceptor. |

| 4. Pharmacophore Hypothesis Generation | Various pharmacophore models are generated by aligning the identified features from the different molecules. | Programs like Catalyst, DISCO, and GASP are often used for this purpose. scispace.com |

| 5. Validation of the Pharmacophore Model | The generated models are tested for their ability to predict the activity of a separate set of molecules (test set) not used in model generation. | A good model should be able to distinguish between active and inactive compounds. |

| 6. Optimization | The validated pharmacophore model is used to guide the design of new, more potent derivatives by suggesting modifications to the molecular structure. | This can involve adding or removing functional groups to better match the pharmacophoric features. |

The nitro group is a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic applications. mdpi.com The optimization of pharmacophores involving nitro-substituted benzamides often focuses on the number and orientation of these groups to enhance binding efficiency with the target enzyme. nih.govresearchgate.net

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com For this compound derivatives, docking studies are instrumental in elucidating the specific interactions between the ligand and its biological target at an atomic level. These studies provide valuable insights into the binding mode, affinity, and selectivity of the compounds, thereby guiding further structural modifications to improve their therapeutic potential.

In a typical molecular docking study, a 3D model of the target protein is used as a receptor. The synthesized compounds are then "docked" into the active site of the protein to predict their binding conformations and energies. For example, in a study of nitrobenzamide derivatives as anti-inflammatory agents, molecular docking analysis was performed on the inducible nitric oxide synthase (iNOS) enzyme. The results revealed that the compounds with an optimum number of nitro groups, specific orientations, and polarizabilities bound to the enzyme more efficiently. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the movement of atoms in the ligand-protein complex over time. This provides a more dynamic and realistic view of the binding interactions and can help to assess the stability of the complex. For instance, MD simulation studies were conducted on (Z)-3-(2-chloro-4-nitrophenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, which share structural similarities with the subject compound, to identify key interactions in the protein-ligand complexes. manipal.edu

The key interactions observed in docking studies of related chloro-nitroaromatic and benzamide compounds often include:

| Type of Interaction | Description | Example from Related Studies |

| Hydrogen Bonding | The formation of hydrogen bonds between the ligand and amino acid residues in the active site. | The amide group of benzamide derivatives can form hydrogen bonds with the protein backbone or side chains. researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. | The nitro group, being highly electronegative, can participate in favorable electrostatic interactions. nih.gov |

| Hydrophobic Interactions | The association of nonpolar groups on the ligand and protein to minimize contact with water. | The aromatic rings of the benzamide scaffold often engage in hydrophobic interactions with nonpolar residues. researchgate.net |

| Pi-Pi Stacking | The stacking of aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan). | This interaction can contribute significantly to the binding affinity. |

The results of molecular docking studies are often presented in terms of a docking score, which is an estimate of the binding affinity. For example, in the study of PPAR-γ agonists, compounds T11, T24, and T25 showed docking scores of -7.953 kcal/mol, -7.973 kcal/mol, and -8.212 kcal/mol, respectively, indicating significant activity. manipal.edu These scores, combined with a detailed analysis of the binding poses, provide a rational basis for the design of new derivatives with improved pharmacological profiles.

Applications in Advanced Organic Synthesis Beyond Medicinal Chemistry

Utilization as Versatile Synthetic Intermediates in Fine Chemical Production

In the realm of fine chemical production, which focuses on the synthesis of complex, pure chemical substances in limited quantities, 3-Chloro-2-nitrobenzamide serves as a pivotal intermediate. The nitro group can be readily reduced to an amine, while the chloro group can participate in nucleophilic substitution reactions. The amide group itself can be hydrolyzed or can influence the reactivity of the aromatic ring. This trifunctional nature allows for a programmed, stepwise modification of the molecule to build intricate chemical architectures.